Cas no 898825-98-4 (Quinoxaline, 6-bromo-2-phenyl-)

6-Bromo-2-phenylquinoxaline is a brominated quinoxaline derivative characterized by a phenyl substituent at the 2-position and a bromine atom at the 6-position. This heterocyclic compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in cross-coupling reactions and as a building block for more complex structures. The bromine moiety enhances its utility in further functionalization, while the phenyl group contributes to its stability and potential π-π stacking interactions. Its well-defined structure and high purity make it suitable for applications in material science, medicinal chemistry, and as an intermediate in the development of biologically active compounds.
Quinoxaline, 6-bromo-2-phenyl- structure
898825-98-4 structure
商品名:Quinoxaline, 6-bromo-2-phenyl-
CAS番号:898825-98-4
MF:C14H9BrN2
メガワット:285.138662099838
CID:1947787
PubChem ID:58710338

Quinoxaline, 6-bromo-2-phenyl- 化学的及び物理的性質

名前と識別子

    • Quinoxaline, 6-bromo-2-phenyl-
    • SCHEMBL5199018
    • 898825-98-4
    • F97841
    • 6-bromo-2-phenylquinoxaline
    • インチ: InChI=1S/C14H9BrN2/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H
    • InChIKey: YHTRSRPEBMBJLE-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Br

計算された属性

  • せいみつぶんしりょう: 283.99491Da
  • どういたいしつりょう: 283.99491Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 25.8Ų

Quinoxaline, 6-bromo-2-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB592280-5g
6-Bromo-2-phenylquinoxaline; .
898825-98-4
5g
€677.70 2024-07-20
abcr
AB592280-10g
6-Bromo-2-phenylquinoxaline; .
898825-98-4
10g
€991.50 2024-07-20
abcr
AB592280-1g
6-Bromo-2-phenylquinoxaline; .
898825-98-4
1g
€285.40 2024-07-20

Quinoxaline, 6-bromo-2-phenyl- 関連文献

Quinoxaline, 6-bromo-2-phenyl-に関する追加情報

Quinoxaline, 6-bromo-2-phenyl- (CAS No. 898825-98-4): A Comprehensive Overview

Quinoxaline, 6-bromo-2-phenyl- (CAS No. 898825-98-4) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications. The introduction of a bromine atom at the 6-position and a phenyl group at the 2-position imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development initiatives.

The structure of Quinoxaline, 6-bromo-2-phenyl- consists of a quinoxaline core with a bromine substituent at the 6-position and a phenyl group at the 2-position. The quinoxaline ring is a six-membered aromatic ring with alternating nitrogen and carbon atoms, which provides a stable and reactive framework. The bromine atom adds significant halogenation, enhancing the molecule's reactivity and solubility properties. The phenyl group, on the other hand, contributes to the compound's hydrophobicity and aromatic character, which can influence its binding affinity to various biological targets.

In recent years, Quinoxaline, 6-bromo-2-phenyl- has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its antimicrobial activity. Research has shown that quinoxalines, including 6-bromo-2-phenyl-quinoxaline, exhibit potent antibacterial and antifungal properties against a wide range of pathogens. This makes them promising candidates for developing new antibiotics to combat drug-resistant infections.

Another significant application of Quinoxaline, 6-bromo-2-phenyl- is in cancer research. Studies have demonstrated that certain quinoxaline derivatives can act as potent inhibitors of various cancer-related enzymes and signaling pathways. For instance, 6-bromo-2-phenyl-quinoxaline has been found to inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential lead compound for anticancer drug development.

Beyond its therapeutic applications, Quinoxaline, 6-bromo-2-phenyl- has also been explored for its use in materials science. The unique electronic properties of quinoxalines make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the bromine atom and phenyl group can be fine-tuned to optimize the electronic properties of these materials, enhancing their performance in various devices.

In terms of synthesis, Quinoxaline, 6-bromo-2-phenyl- can be prepared through several well-established methods in organic chemistry. One common approach involves the condensation of an appropriate diamine with a dicarbonyl compound followed by bromination at the desired position. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in synthetic methodologies have also led to more efficient and environmentally friendly routes for producing this compound.

The safety profile of Quinoxaline, 6-bromo-2-phenyl- is an important consideration in both research and industrial settings. While quinoxalines are generally considered safe when handled properly, it is essential to follow standard laboratory safety protocols to minimize any potential risks. This includes using appropriate personal protective equipment (PPE) and ensuring proper ventilation during handling and storage.

In conclusion, Quinoxaline, 6-bromo-2-phenyl- (CAS No. 898825-98-4) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As research in these areas continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:898825-98-4)Quinoxaline, 6-bromo-2-phenyl-
A1222185
清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):169/402/588